H-D-Tyr(tBu)-OtBu.HCl
Overview
Description
H-D-Tyr(tBu)-OtBu.HCl, also known as tert-butyl-D-tyrosine tert-butyl ester hydrochloride, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of tert-butyl groups attached to both the amino and carboxyl ends of the tyrosine molecule. The hydrochloride salt form enhances its stability and solubility in various solvents. This compound is widely used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Tyr(tBu)-OtBu.HCl typically involves the protection of the amino and carboxyl groups of D-tyrosine with tert-butyl groups. The process begins with the reaction of D-tyrosine with tert-butylacyl chloride to form an acid chloride intermediate. This intermediate is then reacted with tert-butanol to yield H-D-Tyr(tBu)-OH. Finally, the esterification of H-D-Tyr(tBu)-OH with tert-butyl alcohol in the presence of hydrochloric acid produces this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
H-D-Tyr(tBu)-OtBu.HCl undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove the tert-butyl protecting groups, yielding free D-tyrosine.
Substitution: The tert-butyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives of D-tyrosine.
Reduction: Free D-tyrosine.
Substitution: Various substituted derivatives of D-tyrosine.
Scientific Research Applications
H-D-Tyr(tBu)-OtBu.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: Investigated for its potential therapeutic applications, including as a component of drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of H-D-Tyr(tBu)-OtBu.HCl involves its role as a protected amino acid derivative. The tert-butyl groups protect the amino and carboxyl ends of the tyrosine molecule, preventing unwanted side reactions during peptide synthesis. Upon removal of the protecting groups, the free D-tyrosine can participate in various biochemical reactions, including protein synthesis and enzyme catalysis .
Comparison with Similar Compounds
Similar Compounds
H-D-Tyr-OtBu: Similar to H-D-Tyr(tBu)-OtBu.HCl but lacks the hydrochloride salt form.
Fmoc-D-Tyr(tBu)-OH: Another protected form of D-tyrosine, commonly used in solid-phase peptide synthesis.
O-tert-Butyl-L-tyrosine: A protected form of L-tyrosine, used in similar applications as this compound .
Uniqueness
This compound is unique due to its dual protection with tert-butyl groups and its hydrochloride salt form, which enhances its stability and solubility. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are critical factors.
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-16(2,3)20-13-9-7-12(8-10-13)11-14(18)15(19)21-17(4,5)6;/h7-10,14H,11,18H2,1-6H3;1H/t14-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHGOULTAJWDGV-PFEQFJNWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OC(C)(C)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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